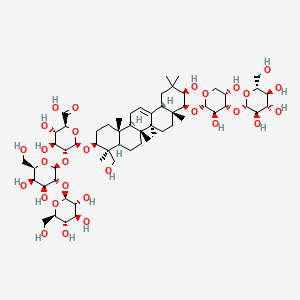

Soyasaponin A1

Description

Properties

Molecular Formula |

C59H96O29 |

|---|---|

Molecular Weight |

1269.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78)/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42-,43-,44+,45+,46-,47+,49-,50-,51-,52-,53+,55+,56-,57+,58+,59+/m0/s1 |

InChI Key |

XFXHYKZIZSNVSQ-TZRAUYBZSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Soyasaponin A1

Precursor Pathways in Glycine max

The foundation for Soyasaponin A1 is laid within the cytoplasm through well-established metabolic pathways that provide the essential building blocks for its carbon skeleton.

Mevalonate (B85504) Pathway Origins

The biosynthesis of soyasaponins, including this compound, originates from the mevalonate (MVA) pathway. researchgate.netnih.govresearchgate.net This fundamental pathway, operating in the cytosol, is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids. nih.gov The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP and DMAPP.

2,3-Oxidosqualene (B107256) as a Central Intermediate

The five-carbon units of IPP and DMAPP are sequentially condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to produce squalene. nih.gov Subsequently, squalene epoxidase (SQE) catalyzes the oxidation of squalene to form (S)-2,3-oxidosqualene (also known as 2,3-epoxysqualene). nih.govwikipedia.org This molecule represents a critical branch point in metabolism. It serves as a common precursor for the synthesis of both primary metabolites like sterols (via cycloartenol (B190886) synthase) and a vast array of secondary metabolites, including the triterpenoid (B12794562) saponins (B1172615). nih.govwikipedia.orgnih.gov The cyclization of 2,3-oxidosqualene is the first committed step towards the biosynthesis of the diverse triterpenoid scaffolds. nih.govmdpi.com

Enzymatic Transformations in this compound Synthesis

The formation of the complex this compound molecule from the linear precursor 2,3-oxidosqualene is orchestrated by a series of highly specific enzymes. These enzymes belong to three major classes: oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases.

Oxidosqualene Cyclase Activity (e.g., β-Amyrin Synthase)

The first key diversifying step in soyasaponin biosynthesis is the cyclization of 2,3-oxidosqualene. In Glycine max, this reaction is catalyzed by the enzyme β-amyrin synthase (bAS), a type of oxidosqualene cyclase (OSC). nih.govresearchgate.netoup.com This enzyme facilitates a complex series of cation-pi cyclizations and rearrangements of the 2,3-oxidosqualene substrate to form the pentacyclic triterpene backbone, β-amyrin. researchgate.netoup.comoup.com The formation of β-amyrin is a crucial step, as it provides the fundamental oleanane-type triterpenoid skeleton upon which further modifications will occur to yield the various soyasapogenols. oup.com The presence of multiple BAS genes in soybean suggests that the synthesis of β-amyrin may be regulated at different developmental stages and in different tissues. researchgate.net

Cytochrome P450 Monooxygenase-Mediated Oxidations

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpene skeleton, a process that significantly contributes to the structural diversity of soyasaponins. oup.comfrontiersin.org

The biosynthesis of soyasapogenol A, the aglycone of this compound, involves a sequence of hydroxylation events:

C-24 Hydroxylation: The first oxidation is the hydroxylation of β-amyrin at the C-24 position to produce 24-hydroxy-β-amyrin. This reaction is catalyzed by CYP93E1, a β-amyrin 24-hydroxylase. frontiersin.orgnih.gov

C-22 Hydroxylation: Subsequently, the C-22 position of 24-hydroxy-β-amyrin is hydroxylated to form soyasapogenol B. nih.gov In Glycyrrhiza uralensis, a related legume, the enzyme CYP72A566 has been identified as a β-amyrin C-22β hydroxylase. oup.com In soybean, CYP72A61 is known to catalyze the C-22 hydroxylation of 24-OH-β-amyrin to yield soyasapogenol B. nih.gov

C-21 Hydroxylation: The final oxidation step to form soyasapogenol A is the hydroxylation at the C-21 position of soyasapogenol B. This reaction is catalyzed by the cytochrome P450 enzyme CYP72A69. nih.govmdpi.com The presence of this hydroxyl group at C-21 is a defining feature of group A soyasaponins. mdpi.comfrontiersin.org

Uridine (B1682114) Diphosphate-Glycosyltransferase (UGT) Catalyzed Glycosylations

The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the soyasapogenol A aglycone. This glycosylation is catalyzed by a series of Uridine Diphosphate-Glycosyltransferases (UGTs), which transfer sugar residues from activated UDP-sugars to the aglycone or to existing sugar chains. mdpi.comoup.comresearchgate.net This process not only increases the water solubility of the molecule but also plays a crucial role in its biological activity. frontiersin.org

The glycosylation of soyasapogenol A to form this compound is a sequential process:

Initially, a glucuronic acid is attached to the C-3 hydroxyl group of soyasapogenol A.

Successive additions of other sugar molecules, such as galactose, arabinose, and rhamnose, to both the C-3 and C-22 positions lead to the formation of the complex oligosaccharide chains characteristic of this compound. nih.govnih.gov

Specific UGTs are responsible for each glycosylation step. For instance, in the biosynthesis of soyasaponin I from soyasapogenol B, UGT73P2 adds a galactose to the C-3 linked glucuronic acid, and UGT91H4 subsequently adds a rhamnose. nih.gov The structural diversity of the terminal sugar at the C-22 position of group A saponins is regulated by multiple alleles at the Sg-1 locus, which encode for different UGTs like UGT73F4 and UGT73F2. nih.gov

The fully assembled this compound molecule is then likely transported and stored in the plant's vacuoles. acs.org

Specificity of UGTs in Sugar Chain Elongation

UGTs exhibit a high degree of specificity for both the sugar donor and the acceptor molecule, which can range from being highly selective to catalyzing reactions for different classes of compounds. nih.gov In soyasaponin biosynthesis, UGTs are responsible for the sequential addition of sugar moieties to the aglycone. researchgate.net The sugar chains can be attached at various positions, but for soyasaponins, the C-3 and C-22 positions of the soyasapogenol core are the primary sites of glycosylation. nih.gov The variation in the number, position, and composition of these sugar moieties results in the vast array of soyasaponins found in nature. nih.gov

Identification of Specific UGTs (e.g., UGT73P2, UGT91H4, UGT73B4)

Several specific UGTs have been identified and characterized for their roles in the elongation of the sugar chains in soyasaponin biosynthesis.

UGT73P2 (GmSGT2): This enzyme is responsible for transferring a galactose molecule to the C-3 position of soyasapogenol B monoglucuronide, forming soyasaponin III. oup.comsciengine.comsciengine.com This is a key step in building the sugar chain at this position. oup.com

UGT91H4 (GmSGT3): Following the action of UGT73P2, UGT91H4 adds a rhamnose molecule to the galactose residue of soyasaponin III, producing soyasaponin I. oup.comsciengine.comsciengine.com This demonstrates the sequential and specific nature of UGT activity.

UGT73B4: This UGT has been suggested to function as a DDMP transferase. nih.gov It is thought to catalyze the production of DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) saponins from group B saponins or soyasapogenol B. nih.govslu.se

Role of Acetyltransferases

Acetyltransferases play a crucial role in the final structural modification of certain soyasaponins, particularly the group A soyasaponins which are known for their bitter taste. researchgate.netjipb.net A specific BAHD-type acetyltransferase, GmSSAcT1, has been identified as the enzyme responsible for the acetylation of the terminal sugar on the C-22 sugar chain of group A soyasaponins. researchgate.netjipb.net This enzyme catalyzes multiple consecutive acetylations, leading to the formation of fully acetylated soyasaponins like this compound. researchgate.netjipb.net The biosynthesis of soyasaponin Aa, for instance, involves a 2,3,4-tri-O-acetyl-β-d-xylopyranosyl-(1→3)-α-l-arabinopyranosyl sugar chain at the C-22 position. nih.govmdpi.com

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process at the genetic level, involving specific biosynthetic genes and genetic loci that control the composition and structure of the final molecule.

Identification and Characterization of Biosynthetic Genes (e.g., CYP72A69, UGT73B4, UGT73P2, UGT91H4)

The expression of genes encoding the enzymes in the soyasaponin biosynthetic pathway is fundamental to the production of this compound. Key genes that have been identified and characterized include:

| Gene | Encoded Enzyme | Function in Soyasaponin Biosynthesis |

| CYP72A69 | Cytochrome P450 monooxygenase | Catalyzes the C-21β hydroxylation of soyasapogenol B to form soyasapogenol A, the aglycone of group A soyasaponins. researchgate.netnih.govsciengine.com |

| UGT73B4 | UDP-glycosyltransferase | Suggested to be involved in the transfer of the DDMP moiety to group B saponins. nih.govslu.se |

| UGT73P2 | UDP-glycosyltransferase | Adds a galactose residue to the C-3 linked glucuronic acid of soyasapogenol B. nih.govoup.com |

| UGT91H4 | UDP-glycosyltransferase | Adds a rhamnose residue to the galactose moiety attached by UGT73P2. nih.govoup.com |

The coordinated expression of these genes is essential for the synthesis of the soyasaponin backbone and its subsequent glycosylation. kspbtjpb.org

Genetic Loci Influencing Sugar Chain Composition (e.g., Sg-1, Sg-3, Sg-4)

In addition to individual genes, specific genetic loci have been identified that play a major role in determining the structural diversity of the sugar chains attached to the soyasapogenol core.

| Locus | Chromosome Location | Function | Alleles and Phenotypes |

| Sg-1 | Chromosome 7 nih.govbac-lac.gc.ca | Controls the terminal sugar at the C-22 position of group A saponins. nih.govoup.com | The co-dominant alleles Sg-1a and Sg-1b determine the presence of saponins Aa and Ab, respectively. The recessive sg-1 allele results in the accumulation of A0-αg, which lacks the terminal sugar. nih.govnih.gov |

| Sg-3 | Chromosome 10 nih.gov | Controls the addition of the third sugar (glucose) to the C-3 sugar chain. nih.govnih.gov | A recessive allele, sg-3, leads to the absence of the terminal glucose residue. nih.govnih.gov |

| Sg-4 | Chromosome 1 nih.gov | Controls the addition of the second sugar (arabinose) to the C-3 sugar chain. nih.gov | The dominant allele Sg-4 controls the presence of an arabinose residue. nih.gov |

These loci are critical in generating the variety of soyasaponin structures observed in different soybean cultivars.

Transcriptional and Translational Control Mechanisms

The biosynthesis of soyasaponins is also regulated at the transcriptional and translational levels, often in response to developmental cues and environmental stimuli. For instance, the expression of soyasaponin biosynthetic genes, including those for β-amyrin synthase (BAS), cytochrome P450s (CYPs), and UGTs, can exhibit diurnal variations. biorxiv.org In soybean roots, the expression of these genes has been observed to increase during the night and decrease during the day, in an inverse pattern to isoflavone (B191592) biosynthesis genes. biorxiv.org

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers promising avenues for increasing the production of soyasaponins, including this compound, in both native plant systems and microbial hosts. These strategies primarily focus on manipulating the expression of key genes within the biosynthetic pathway and optimizing the flow of metabolic precursors.

Targeted Gene Overexpression Strategies

The biosynthesis of soyasaponins is a multi-step process involving several classes of enzymes, making it a key target for genetic manipulation. kspbtjpb.org The pathway begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by β-amyrin synthase (BAS). mdpi.comnih.gov Following the creation of the β-amyrin backbone, a series of oxidation reactions are carried out by cytochrome P450 monooxygenases (P450s). mdpi.comnih.gov Specifically, CYP93E1 is responsible for C-24 hydroxylation, and CYP72A69 handles C-21 hydroxylation, which is a critical step in differentiating the precursors for group A and group B soyasaponins. researchgate.netresearchgate.net

The subsequent diversification of soyasaponin structures is achieved through glycosylation, catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org A number of UGTs have been identified that sequentially add sugar moieties to the aglycone core. researchgate.net For instance, in soybean, sequential glycosylation at the C-3 position involves the enzymes GmCSyGT1, UGT73P2, and UGT91H4. researchgate.net

Metabolic engineering efforts can target the overexpression of these rate-limiting enzymes. Furthermore, regulating the transcription factors that control these biosynthetic genes is another powerful strategy. Overexpression of transcription factors like GmMYB29 has been shown to significantly promote the expression of genes in the isoflavone synthesis pathway, a related branch of secondary metabolism, suggesting a similar approach could enhance soyasaponin production. bioscipublisher.com Studies have shown that the expression levels of genes encoding BAS, CYPs, and UGTs involved in soyasaponin biosynthesis are diurnally regulated, indicating that manipulating transcription factors could be an effective strategy to boost production. nih.gov

Enhancement of Precursor Flux

A crucial aspect of increasing this compound production is ensuring an adequate supply of its metabolic precursors. The foundational molecule for all soyasaponins is 2,3-oxidosqualene, which is synthesized via the mevalonate (MVA) pathway. kspbtjpb.orgnih.gov Enhancing the metabolic flux through this upstream pathway can lead to a greater availability of 2,3-oxidosqualene for cyclization into β-amyrin.

Another advanced strategy involves redirecting metabolic resources by blocking competing pathways. The β-amyrin backbone is a branching point for the synthesis of other triterpenoids besides soyasaponins. By using genome editing techniques like CRISPR-Cas9 to knock out genes in these competing pathways, the metabolic flux can be more effectively channeled towards the desired soyasaponin products. For example, research in licorice has demonstrated that blocking the pathways for oleanolic acid and betulinic acid can redirect flux and alter the production of other triterpenoids. oup.com This approach holds potential for increasing the yield of specific soyasaponins like this compound in engineered systems.

Biotransformation and Microbial Metabolism of this compound

Once ingested, soyasaponins are not readily absorbed in their glycosylated form. mdpi.com Instead, they undergo significant metabolism by the microbial communities residing in the human intestine. This biotransformation is essential for their absorption and subsequent biological activity.

Human Intestinal Microflora-Mediated Hydrolysis

The primary metabolic transformation of soyasaponins in the gut is hydrolysis, mediated by the enzymatic activity of the intestinal microflora. iastate.edunih.govacs.org Studies using human fecal microorganisms have demonstrated that dietary soyasaponins are effectively metabolized. iastate.edunih.gov This process is enzymatic in nature, as no degradation occurs in the presence of autoclaved fecal material. iastate.edu The rate of this metabolism can vary significantly among individuals, with distinct "rapid" and "slow" degrader phenotypes observed in the population. iastate.edunih.govacs.org

The microbial metabolism of soyasaponins proceeds through the sequential removal of sugar moieties from the aglycone core. iastate.edunih.govacs.org This stepwise cleavage is carried out by various glycosidases produced by gut bacteria. Research on ginsenosides, which are structurally similar saponins, also shows a pattern of stepwise cleavage of terminal sugars by human fecal microorganisms. iastate.edu In the case of group B soyasaponins like Soyasaponin I, the metabolic pathway begins with the hydrolysis of the terminal rhamnose sugar. iastate.eduacs.org This is followed by the cleavage of the remaining sugar units. iastate.edu For bidesmosidic saponins like this compound, which have two separate sugar chains, the hydrolysis involves the cleavage of glycosidic linkages at both the C-3 and C-22 positions of the aglycone. nih.gov This enzymatic action breaks down the large, complex saponin (B1150181) into smaller, more hydrophobic metabolites. iastate.edunih.govacs.org

The stepwise hydrolysis of the sugar chains ultimately leads to the formation of intermediate glycosides and the final aglycone. For Soyasaponin I, the initial hydrolysis product is Soyasaponin III. iastate.edunih.govacs.orgbiomolther.org Further microbial action converts Soyasaponin III into the aglycone, Soyasapogenol B, which appears to be the final metabolic product in anaerobic incubations. iastate.edunih.govacs.org Another intermediate metabolite, soyasapogenol B 3-β-D-glucuronide, has also been identified in some metabolic pathways. biomolther.orgkoreascience.krbiomolther.org

For Group A soyasaponins such as this compound, the aglycone is Soyasapogenol A. frontiersin.orgfrontiersin.org The metabolic process mediated by intestinal microflora would similarly involve the complete removal of the sugar chains from both the C-3 and C-22 positions to yield Soyasapogenol A. nih.gov These resulting aglycones, or soyasapogenols, are more readily absorbed from the gut than their parent glycosides. mdpi.com Once absorbed, the soyasapogenols can undergo further phase I and phase II metabolic transformations in the liver, including oxidation, dehydrogenation, and conjugation. mdpi.com

Compound Reference Table

| Compound Name | Classification/Aglycone |

| This compound | Group A Soyasaponin / Soyasapogenol A |

| Soyasaponin I (Bb) | Group B Soyasaponin / Soyasapogenol B |

| Soyasaponin III | Group B Soyasaponin / Soyasapogenol B |

| Soyasapogenol A | Aglycone of Group A Soyasaponins |

| Soyasapogenol B | Aglycone of Group B Soyasaponins |

| β-amyrin | Triterpene precursor |

| 2,3-oxidosqualene | Triterpene precursor |

Key Biosynthetic Enzymes and Their Functions

| Enzyme | Abbreviation | Function |

| β-amyrin synthase | BAS | Catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin. mdpi.comnih.gov |

| β-amyrin C-24 hydroxylase | CYP93E1 | A cytochrome P450 enzyme that catalyzes the C-24 hydroxylation of β-amyrin. mdpi.com |

| Cytochrome P450 72A69 | CYP72A69 | A cytochrome P450 enzyme that catalyzes the C-21 hydroxylation of soyasapogenol B precursor. researchgate.netresearchgate.net |

| UDP-dependent glycosyltransferases | UGTs | A family of enzymes that sequentially attach sugar moieties to the aglycone. mdpi.comfrontiersin.org |

Enzymatic Modification by Isolated Microbial Strains

The biotransformation of this compound, a prominent group A soyasaponin, by isolated microbial strains is a subject of growing research interest. This process involves the enzymatic modification of the parent molecule, leading to the generation of various metabolites, often with altered chemical structures and biological activities. The primary enzymatic reactions observed are hydrolysis of the sugar moieties attached to the soyasapogenol A backbone, as well as oxidative transformations of the aglycone itself.

Microorganisms, including fungi and bacteria, have demonstrated the capability to metabolize group A soyasaponins. These bioconversions are typically initiated by glycosidases that cleave the sugar chains, a critical step that can significantly alter the compound's properties. For instance, the bioactivity of soyasaponins is often enhanced upon conversion to their aglycone form, as the lipophilicity increases. jst.go.jp

Research has identified specific microbial strains that can enact these transformations. Fungal fermentation, for example, has been shown to produce metabolites such as desglucosylthis compound from this compound, indicating the targeted removal of a glucose unit from the parent molecule. koreascience.krcore.ac.uk Similarly, fermentation with certain strains of lactic acid bacteria can lead to the deglycosylation of group A soyasaponins. sci-hub.se

Once the aglycone, soyasapogenol A, is liberated, it can undergo further extensive modifications by microbial enzymes. Studies using isolated strains of Bacillus and Streptomyces have revealed a range of tailoring reactions, including hydroxylation, oxidation, and even re-glycosylation, producing a variety of novel derivatives. nih.gov

Detailed Research Findings

Detailed investigations into the microbial transformation of this compound and its aglycone, soyasapogenol A, have yielded specific insights into the metabolic pathways and the resulting compounds.

One key transformation is the deglycosylation of this compound. A dissertation study provided mass spectrometry evidence for the conversion of this compound to desglucosylthis compound, signifying the enzymatic cleavage of a glucose residue. core.ac.uk Further research involving fermentation with specific fungi has also reported the formation of desglucosylthis compound. koreascience.kr Fermentation studies using lactic acid bacteria suggest that the deglycosylation of this compound can result in a compound that is structurally similar to soyasaponin V, a group B soyasaponin. sci-hub.se

More extensive modifications have been documented starting from the aglycone, soyasapogenol A. A significant study explored the biotransformation of soyasapogenol A using four different microbial strains: Bacillus megaterium CGMCC 1.1741, Penicillium griseofulvum CICC 40293, Bacillus subtilis ATCC 6633, and Streptomyces griseus ATCC 13273. nih.gov These microbes demonstrated a robust capacity to catalyze a variety of reactions, including allyl oxidation, C-C double bond rearrangement, hydroxylation, dehydrogenation, and glycosylation. This process led to the isolation and characterization of ten novel metabolites and one previously reported compound. nih.gov The majority of these new derivatives exhibited potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 cells, with one compound, 3-oxo-11α,21β,22β,24-tetrahydroxy-olean-12-ene, showing activity comparable to the quercetin (B1663063) control. nih.gov

The table below summarizes the findings from the microbial transformation of soyasapogenol A by these isolated strains.

Table 1: Microbial Transformation of Soyasapogenol A by Isolated Strains

| Microbial Strain | Substrate | Key Enzymatic Reactions | Resulting Products (Examples) | Reference |

|---|---|---|---|---|

| Bacillus megaterium CGMCC 1.1741 | Soyasapogenol A | Hydroxylation, Oxidation | 3-oxo-11α,21β,22β,24-tetrahydroxy-olean-12-ene | nih.gov |

| Penicillium griseofulvum CICC 40293 | Soyasapogenol A | Allyl oxidation, Hydroxylation | Various hydroxylated and oxidized derivatives | nih.gov |

| Bacillus subtilis ATCC 6633 | Soyasapogenol A | Dehydrogenation, Glycosylation | Novel glycosylated and dehydrogenated compounds | nih.gov |

| Streptomyces griseus ATCC 13273 | Soyasapogenol A | C-C double bond rearrangement | Isomeric forms of modified soyasapogenol A | nih.gov |

| Unspecified Fungus | This compound | Deglycosylation | Desglucosylthis compound | koreascience.kr |

These findings underscore the potential of using isolated microbial strains as biocatalysts to generate novel derivatives of this compound with potentially enhanced or unique biological activities. The enzymatic modifications, primarily hydrolysis and oxidation, are key to diversifying the chemical space of these natural products.

Advanced Analytical and Isolation Methodologies for Soyasaponin A1

Extraction and Initial Concentration Techniques

The initial step in studying Soyasaponin A1 is its effective extraction from the complex matrix of soy products, followed by concentration to facilitate further purification.

High-Pressure Extraction

High-pressure extraction (HPE), also known as accelerated solvent extraction (ASE), is a modern technique utilized for the efficient extraction of soyasaponins. This method employs solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time.

For the extraction of soyasaponins, including group A saponins (B1172615) like this compound, powdered and defatted soy samples are often mixed with an inert material such as Celite 545. usda.gov The mixture is then subjected to extraction with a solvent, typically methanol (B129727). usda.gov A study utilized an automated solvent extraction system where cells were pressurized to 1500 PSI and held at 100°C for a static time of 5 minutes, a process repeated multiple times to ensure thorough extraction. usda.gov This combination of high pressure and temperature facilitates the rapid desorption of analytes from the sample matrix. huji.ac.il The resulting methanol extracts contain a mixture of phytochemicals, including this compound. usda.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a crucial and economical technique for the cleanup and fractionation of crude extracts containing soyasaponins. nih.gov It is effective in separating soyasaponins from other compounds with overlapping polarities, such as isoflavones. nih.govresearchgate.net

In a typical SPE procedure, a C18 cartridge is used. The crude extract, dissolved in an appropriate solvent, is loaded onto the conditioned cartridge. A series of washing steps with different solvent compositions is then employed to selectively elute different classes of compounds. For instance, varying concentrations of methanol in water can be used to separate isoflavones from soyasaponins, and further to fractionate group A and group B soyasaponins. researchgate.net Research has shown that SPE can yield relatively pure extracts of acetylated group A soyasaponins with recovery rates between 85% and 90%. researchgate.net This method provides a robust way to obtain enriched fractions of this compound prior to final purification. researchgate.netnih.gov

XAD-2 Column Chromatography for Concentration

XAD-2 resin, a nonpolar polystyrene-based adsorbent, is widely used for the concentration of soyasaponins from aqueous extracts. This technique is particularly useful for processing large volumes of extract.

A crude aqueous or alcoholic extract containing soyasaponins is passed through a column packed with XAD-2 resin. The soyasaponins are adsorbed onto the resin, while more polar impurities are washed away with water. google.com The adsorbed saponins, including this compound, are then eluted with an organic solvent, commonly methanol. nih.govgoogle.com This process effectively concentrates the soyasaponins and removes a significant amount of interfering substances. nih.gov One study reported the use of an ethanol-conditioned XAD-2 column to concentrate soyasaponins and isoflavones from defatted soy hypocotyls. nih.gov

Chromatographic Separation and Purification Strategies

Following initial extraction and concentration, chromatographic techniques are employed to separate and purify this compound to a high degree.

High-Performance Liquid Chromatography (HPLC) with Reversed-Phase Columns

High-Performance Liquid Chromatography (HPLC) using reversed-phase columns is the cornerstone for the analytical and semi-preparative separation of soyasaponins. C18 columns are the most commonly used stationary phases for this purpose.

The separation is typically achieved using a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water, often with a small percentage of an acidifier like acetic acid or trifluoroacetic acid (TFA) to improve peak shape. usda.goviastate.edu For instance, one method starts with 50% acetonitrile and 0.25% acetic acid in water, with the acetonitrile concentration gradually increasing to 80% over 55 minutes. usda.gov The effluent is monitored by a UV detector, often at 210 nm, as soyasaponins exhibit UV absorbance at this wavelength. usda.gov This technique allows for the effective separation of different soyasaponin congeners, including the resolution of this compound from other closely related group A saponins like Soyasaponin A2. nih.gov

| HPLC Separation Parameters for this compound | |

| Column Type | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water with Acetic Acid or TFA |

| Detection | UV at 210 nm |

| Flow Rate | Typically 0.3 - 1.0 mL/min for analytical scale |

| Gradient Example | 50% to 80% Acetonitrile over 55 minutes usda.gov |

Preparative Chromatography for Isolation of Pure Standards

To obtain pure this compound for use as an analytical standard or for biological assays, preparative HPLC is the method of choice. usda.govnih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Freeze-dried saponin (B1150181) fractions obtained from initial purification steps are dissolved in a suitable solvent like methanol and injected onto a large-diameter preparative reversed-phase column, such as a Luna C18(2) (250 cm × 50 cm i.d.). usda.gov A gradient elution, for example from 30% to 70% acetonitrile with 1% acetic acid over 45 minutes at a flow rate of 50 mL/min, is used to separate the components. usda.gov Fractions corresponding to the this compound peak are collected manually, guided by UV detection at 210 nm. usda.gov While effective, preparative HPLC can be solvent-intensive and may have limitations in recovery yield. nih.gov In some cases, a second chromatographic step may be necessary to achieve the desired purity. nih.gov

| Preparative HPLC Parameters for this compound Isolation | |

| Column Type | Preparative Reversed-Phase C18 (e.g., Luna C18(2)) usda.gov |

| Sample Load | 1-10 mL of concentrated extract usda.gov |

| Mobile Phase | Acetonitrile/Water with 1% Acetic Acid usda.gov |

| Flow Rate | ~50 mL/min usda.gov |

| Gradient Example | 30% to 70% Acetonitrile over 45 minutes usda.gov |

| Detection | UV at 210 nm usda.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the rapid characterization and comparison of saponin profiles in various legumes, including soybeans. rsc.org This technique offers enhanced resolution and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). One study successfully utilized UPLC coupled with a photodiode array detector and electrospray ionization/mass spectrometry (UPLC-PDA-ESI/MS) to characterize twenty different saponins within a short 15-minute analysis time from 80% methanol extracts. researchgate.net For the analysis of soyasaponins, a method was developed using a BEH shield RP18 column (2.1 mm × 150 mm, 1.7 μm) with a column temperature of 40°C, achieving a total sample run time of just 5 minutes. nih.gov This demonstrates the efficiency of UPLC in separating complex mixtures of soyasaponins.

Detection and Structural Elucidation Technologies

The detection and structural elucidation of this compound rely heavily on the coupling of chromatographic separation with advanced detection technologies, primarily mass spectrometry and various spectroscopic methods.

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for confirming the molecular weights and elucidating the structures of soyasaponins. nih.govmdpi.com It is often used in conjunction with HPLC systems. nih.govmdpi.com

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for the identification and quantification of soyasaponins. usda.govacs.org This method is considered highly relevant and effective for analyzing not only soyasaponins in general but also specifically for group A soyasaponins like this compound. nih.govmdpi.com The structural diversity of soyasaponins, including the presence of acetylated forms of group A saponins, can hinder separation and individual compound determination. researchgate.netnih.gov To address this, a method involving mild alkaline treatment with sodium hydroxide (B78521) has been developed to cleave acetyl groups from group A soyasaponins, unifying them into well-defined structures for more accurate quantification using selective ion recording of their [M-H]⁻ ions. nih.gov The quantification limits for group A soyasaponins using this approach have been reported to be as low as 1.74 ng when injected on the column, with recovery rates around 94.1%. nih.gov

A high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method has also been developed for the comprehensive measurement of both group A and group B soyasaponins. nih.gov In this method, this compound is often used as a representative standard for group A soyasaponins. nih.gov

For a comprehensive analysis of all groups of soyasaponins, including the acetylated group A saponins like this compound, a method combining HPLC with Evaporative Light Scattering Detection (ELSD) and Electrospray Ionization Mass Spectrometry (ESI-MS) has been developed. nih.govmdpi.com ELSD is a mass-based detection method that works by scattering light after the mobile phase has been evaporated and has been successfully applied to the detection of soyasaponins. mdpi.com This multi-detector approach provides a more complete profile of the saponins present in a sample.

Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry technique used for the identification of bioactive compounds, including saponins. This method provides accurate mass data, which is crucial for determining the elemental composition of the detected compounds. rsc.orgacademie-sciences.fr In the analysis of soybean extracts, UPLC-ESI-TOF/MS has been used to identify phytochemicals, with data from the positive ion mode providing valuable information. rsc.org LC-QTOF-MS analysis has successfully identified numerous compounds in various plant extracts, including different types of saponins. academie-sciences.frresearchgate.net

Spectroscopic Detection Methods

In addition to mass spectrometry, other spectroscopic methods are employed for the detection of soyasaponins. Ultraviolet (UV) or Photo Diode Array (PDA) detectors are commonly used in HPLC systems. nih.govmdpi.com The maximum absorption wavelength for most soyasaponins is around 205 nm. nih.goviastate.edu However, a significant challenge with UV detection is the low molar extinction coefficients of soyasaponins, which can result in low detection sensitivity. iastate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of isolated compounds like this compound. Following isolation and purification, NMR analysis provides detailed information about the carbon-hydrogen framework and the connectivity of the sugar moieties to the aglycone. usda.govcore.ac.uk

Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) are employed to assign the chemical shifts of protons and carbons and to establish the linkages between them. usda.gov For example, in the structural confirmation of soyasapogenols, purified saponin fractions are subjected to NMR analysis. usda.gov The structural elucidation of this compound was achieved through a combination of spectral analyses, including NMR, and chemical reactions. researchgate.net The final structure of a compound proposed as this compound was confirmed by comparing its ESI-MS fragment pattern and NMR data with literature values. core.ac.uk

Quantitative Method Development and Validation

Accurate quantification of this compound in various matrices is crucial for understanding its distribution and potential biological significance. This requires the development and validation of reliable analytical procedures.

Development of Reliable Quantification Procedures

The development of robust quantification methods for soyasaponins, including this compound, has been a focus of numerous studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the predominant technique. nih.goviastate.edu A key challenge in quantification is the lack of commercially available pure standards for all individual soyasaponins. usda.gov

To overcome this, researchers often use a representative standard from the same group for quantification. For instance, a purified soyasaponin I standard has been used to create a standard curve for the quantification of other group B soyasaponins, as well as group A soyasaponins, by applying an appropriate molecular weight factor. usda.gov Another approach involves the chemical modification of soyasaponins to unify their structures before analysis. researchgate.netusda.gov

A study developed an HPLC-MS/MS method to quantify group A and B soyasaponins, using this compound and soyasaponin I as representative standards for their respective groups. nih.gov The quantification of soyasaponins can also be achieved using HPLC with UV detection, where a standard curve is generated by plotting the peak area against the concentration of a known standard. iastate.edu

Table 1: HPLC Methods for Soyasaponin Quantification

| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/water/trifluoroacetic acid | UV at 205 nm | Quantification of group B soyasaponins | iastate.edu |

| HPLC-MS/MS | BEH shield C18 | 0.05% formic acid in methanol and 0.05% formic acid in water | ESI-MS in positive ion mode (MRM) | Quantification of group A and B soyasaponins | nih.gov |

Impact of Sample Processing on Saponin Profiles (e.g., Alkaline Degradation, Saponification)

The profile and concentration of soyasaponins, including this compound, in a sample can be significantly altered by processing conditions. researchgate.net Alkaline treatment, or saponification, is a common procedure that can lead to structural changes in soyasaponins. nih.govresearchgate.netusda.gov

Mild alkaline treatment with sodium hydroxide can be used to intentionally cleave the acetyl groups from group A soyasaponins and the DDMP moiety from group B soyasaponins, while leaving the glycosidic bonds intact. nih.govresearchgate.netusda.gov This process converts acetylated group A soyasaponins, such as acetyl-soyasaponin A1, into their non-acetylated forms, like this compound. nih.gov This "structural unification" simplifies the complex mixture of soyasaponins, facilitating their separation and quantification. researchgate.netusda.gov

For example, researchers have utilized partial alkaline hydrolysis (e.g., 5% NaOH) to prepare non-acetylated group A soyasaponins. nih.gov This controlled degradation is a key step in a quantitative method where all soyasaponins originating from the same initial structures are unified into well-defined forms before LC-MS analysis. researchgate.netusda.gov It is important to note that processing conditions such as heat and pH changes can also lead to the deacetylation of group A soyasaponins. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetyl-soyasaponin A1 |

| Soyasaponin I |

| Soyasapogenol A |

| Soyasapogenol B |

| Genistein |

| Soyasaponin acetyl-A2 |

| Soyasaponin V |

| Soyasaponin II |

| Soyasaponin III |

| Soyasaponin Rg |

| Soyasaponin βa |

| Soyasaponin βg |

| Soyasaponin γa |

| Soyasaponin γg |

| Maltol |

| Formononetin |

| Soyasaponin A2 |

| Soyasaponin Aa |

| Soyasaponin Ab |

| Soyasaponin Ba |

| Soyasaponin Bb |

| Soyasaponin Bc |

| Soyasaponin Be |

| Daidzein |

| Glycitein |

| Daidzin |

| Genistin |

| Glycitin |

| Malonyldaidzin |

| Malonylgenistin |

| Malonylglycitin |

| Soyasaponin Ah |

| Soyasaponin Af |

| 6''-O-methyldehydrosoyasaponin I |

Molecular Mechanisms of Soyasaponin A1 Action

Modulation of Cellular Signaling Pathways

Soyasaponin A1 exerts its biological effects by modulating a variety of intracellular signaling pathways that are crucial for cellular processes, particularly those involved in inflammation. Its mechanisms of action often involve the inhibition of pro-inflammatory cascades, thereby reducing the expression of inflammatory mediators.

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. plos.orgnih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound effectively suppressed the activation of NF-κB. plos.orgnih.gov This inhibitory effect is comparable to known NF-κB inhibitors and plays a significant role in its anti-inflammatory properties. plos.orgnih.gov The interaction of this compound with the NF-κB pathway occurs at several critical points in the signaling cascade.

A key upstream event in the canonical NF-κB pathway is the phosphorylation of the IκB kinase (IKK) complex, which consists of IKKα and IKKβ subunits. Research has demonstrated that this compound can blunt the LPS-induced phosphorylation of IKKα/β in macrophages. plos.orgnih.govnih.gov By preventing the activation of the IKK complex, this compound effectively halts the downstream signaling events that lead to NF-κB activation. nih.gov

| Treatment | Key Finding | Reference |

|---|---|---|

| LPS Stimulation | Induces significant phosphorylation of IKKα/β. | nih.gov |

| This compound Pre-treatment + LPS | Blunts the LPS-stimulated phosphorylation of IKKα/β. | plos.orgnih.gov |

Following the activation of the IKK complex, the next step in the NF-κB pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov This degradation releases NF-κB to translocate to the nucleus. Studies have shown that this compound treatment prevents the LPS-stimulated phosphorylation and degradation of IκBα. plos.orgnih.govnih.gov This action effectively keeps NF-κB sequestered in the cytoplasm, thereby preventing its activation. nih.gov In studies on high-fat diet-fed ApoE−/− mice, this compound also inhibited IκBα phosphorylation in the aorta. rsc.org

The final steps in NF-κB activation involve the phosphorylation of the p65 subunit and its translocation from the cytoplasm into the nucleus, where it can initiate the transcription of pro-inflammatory genes. dovepress.com this compound has been found to effectively blunt the LPS-induced phosphorylation of NF-κB p65. plos.orgnih.govnih.gov Consequently, the nuclear translocation of the p65 subunit is also largely prevented by this compound. plos.orgnih.gov Research in a mouse model of atherosclerosis further confirmed that this compound inhibits the phosphorylation of NF-κB p65 in aortic tissue. rsc.org

| Process | Effect of this compound | Context | Reference |

|---|---|---|---|

| Phosphorylation | Blunted/Inhibited | LPS-stimulated macrophages; Aorta of HFD-fed mice | plos.orgrsc.org |

| Nuclear Translocation | Prevented/Attenuated | LPS-stimulated macrophages | plos.orgnih.gov |

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular functions and can act as an upstream activator of the NF-κB signaling cascade. plos.orgresearchgate.net Research indicates that the anti-inflammatory effects of this compound are mediated, in part, through its regulation of the PI3K/Akt pathway. plos.org In macrophage studies, this compound was shown to suppress the activation of PI3K/Akt induced by LPS. plos.orgnih.gov This effect was comparable to that of a known PI3K inhibitor, LY294002. plos.org By inhibiting the PI3K/Akt pathway, this compound can effectively block one of the upstream signals that leads to the activation of NF-κB. plos.org

The Toll-like Receptor 4 (TLR4) signaling pathway is crucial for initiating the innate immune response to bacterial lipopolysaccharide (LPS). Upon activation, TLR4 recruits the adaptor protein Myeloid Differentiation Factor 88 (MyD88), leading to downstream activation of NF-κB. nih.gov Studies have demonstrated that this compound can modulate this pathway to reduce inflammation. In high-fat diet-fed ApoE−/− mice, this compound reduced the expression of both TLR4 and MyD88 in arterial tissues. rsc.org Further research in LPS-challenged mice showed that this compound decreased the protein levels of TLR4 and MyD88 in the liver. nih.gov It also suppressed the recruitment of TLR4 and MyD88 into lipid rafts, which is a critical step for signal transduction. nih.gov In LPS-stimulated macrophages, this compound reduced levels of downstream signaling molecules such as phosphorylated interleukin-1 receptor-associated kinase 4 (p-IRAK-4) and phosphorylated interleukin-1 receptor-associated kinase 1 (p-IRAK-1). nih.gov

| Molecule/Process | Effect of this compound | Model System | Reference |

|---|---|---|---|

| TLR4 Expression | Reduced | Arterial tissues of HFD-fed mice; Liver of LPS-challenged mice | rsc.orgnih.gov |

| MyD88 Expression | Reduced/Decreased | Arterial tissues of HFD-fed mice; Liver of LPS-challenged mice | rsc.orgnih.gov |

| Recruitment to Lipid Rafts | Suppressed | Liver tissue lysates from LPS-challenged mice | nih.gov |

| p-IRAK-4 & p-IRAK-1 | Reduced | LPS-stimulated macrophages | nih.gov |

Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 88 (MyD88) Signaling Modulation

Downregulation of MyD88 Expression

This compound has been shown to exert its anti-inflammatory effects by targeting the Myeloid differentiation primary response 88 (MyD88) protein, a key adaptor protein in the Toll-like receptor (TLR) signaling pathway. Research indicates that soyasaponins, including A1, can significantly downregulate the expression of MyD88. nih.govrsc.orgsemanticscholar.org In studies involving lipopolysaccharide (LPS)-challenged mouse models, administration of this compound resulted in a notable decrease in the protein levels of MyD88 in liver tissues. nih.gov This downregulation is a crucial mechanism for inhibiting the downstream inflammatory cascade. Further investigations in MyD88-overexpressed HEK293T cells demonstrated that this compound, along with other soyasaponins, significantly decreased the protein levels of MyD88. nih.govresearchgate.net

| Experimental Model | Treatment | Key Finding | Reference |

| LPS-challenged ICR mice | This compound | Decreased protein levels of MyD88 in liver tissue. | nih.gov |

| MyD88-overexpressed HEK293T cells | This compound | Significantly decreased MyD88 protein levels. | nih.govresearchgate.net |

| High-fat diet-fed ApoE-/- mice | This compound | Reduced MyD88 expression in the aorta and innominate artery. | rsc.org |

Suppression of TLR4 and MyD88 Recruitment into Lipid Rafts

A critical step in the activation of the TLR4 signaling pathway is the recruitment of TLR4 and its adaptor molecule MyD88 into specialized membrane microdomains known as lipid rafts. This compound has been found to interfere with this process, thereby suppressing the inflammatory response. In palmitic acid-stimulated RAW264.7 macrophages, this compound inhibited the recruitment of TLR4 and MyD88 into lipid raft fractions. nih.gov This inhibitory effect was visualized using confocal immunofluorescence microscopy, which showed a decrease in the co-localization of TLR4 and MyD88 with lipid rafts in the presence of this compound. nih.gov Furthermore, this compound was observed to diminish the clustering of lipid rafts induced by palmitic acid. nih.gov The suppression of the recruitment of these key signaling molecules into lipid rafts is a significant mechanism by which this compound modulates the inflammatory response. nih.govsemanticscholar.orgfao.org

| Cell Line | Stimulant | Treatment | Effect on Lipid Rafts | Reference |

| RAW264.7 macrophages | Palmitic Acid | This compound | Inhibited recruitment of TLR4 and MyD88 into lipid rafts. | nih.gov |

| RAW264.7 macrophages | Palmitic Acid | This compound | Decreased co-localization of TLR4 and MyD88 with lipid rafts. | nih.gov |

| RAW264.7 macrophages | Palmitic Acid | This compound | Diminished clustering of lipid rafts. | nih.gov |

Reduction of Downstream Adaptor Protein Phosphorylation (e.g., IRAK-1, IRAK-4, TIRAP, TRAF6)

Following the recruitment of MyD88 to the TLR4 complex, a series of downstream adaptor proteins are phosphorylated, leading to the activation of inflammatory pathways. This compound has been demonstrated to reduce the phosphorylation of several of these key adaptor proteins. In LPS-stimulated RAW264.7 macrophages, treatment with this compound led to a reduction in the phosphorylation of Interleukin-1 receptor-associated kinase 4 (IRAK-4) and Interleukin-1 receptor-associated kinase 1 (IRAK-1). nih.gov Additionally, this compound has been shown to decrease the protein levels of Toll-interleukin 1 receptor domain containing adaptor protein (TIRAP) and TNF receptor-associated factor 6 (TRAF6) in the liver tissues of LPS-challenged mice. nih.gov In MyD88-overexpressed HEK293T cells, this compound also significantly decreased the levels of TRAF6. nih.govresearchgate.net

| Experimental System | Treatment | Affected Proteins | Observed Effect | Reference |

| LPS-stimulated RAW264.7 macrophages | This compound | p-IRAK-4, p-IRAK-1 | Reduced phosphorylation. | nih.govresearchgate.net |

| LPS-challenged ICR mice (liver tissue) | This compound | TIRAP, TRAF6 | Decreased protein levels. | nih.gov |

| MyD88-overexpressed HEK293T cells | This compound | TRAF6 | Significantly decreased protein levels. | nih.govresearchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, play a crucial role in mediating inflammatory responses. Research suggests that soyasaponins can modulate these pathways. scienceopen.com For instance, Soyasaponin-I has been shown to activate the ERK pathway, which in turn can lead to the suppression of melanogenesis. nih.gov In the context of adipogenesis, Saikosaponin A, a compound with structural similarities to soyasaponins, has been observed to decrease the phosphorylation of ERK and p38 in a dose-dependent manner in 3T3-L1 cells. mdpi.com While the direct effects of this compound on all MAPK pathways in the context of inflammation are still being fully elucidated, the existing evidence on related compounds suggests a modulatory role.

Enzyme Activity and Gene Expression Modulation

Inhibition of Cyclooxygenase-2 (COX-2) Expression and Activity

Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed during inflammation and is responsible for the production of prostaglandins. This compound has been shown to inhibit both the expression and activity of COX-2. plos.org In studies using LPS-stimulated RAW264.7 macrophages, soyasaponins, including A1, suppressed the expression of COX-2 in a dose-dependent manner. plos.org This suppression of COX-2 expression has also been observed in the liver tissues of LPS-challenged mice treated with this compound. nih.gov The inhibition of COX-2 is a key mechanism contributing to the anti-inflammatory properties of this compound.

| Experimental Model | Treatment | Effect on COX-2 | Reference |

| LPS-stimulated RAW264.7 macrophages | Soyasaponins (A1, A2, I) | Suppressed mRNA and protein expression in a dose-dependent manner. | plos.org |

| LPS-challenged ICR mice (liver tissue) | This compound | Decreased mRNA levels. | nih.gov |

| Experimental Model | Treatment | Effect on iNOS | Reference |

| LPS-challenged ICR mice (liver tissue) | This compound | Decreased mRNA levels. | nih.gov |

Regulation of Pro-inflammatory Cytokine Gene Expression (e.g., TNFα, IL-1β, IL-6)

This compound has been shown to modulate the expression of key pro-inflammatory cytokines, which are signaling molecules crucial to the inflammatory response. In studies involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound, alongside other soyasaponins like A2 and I, resulted in a significant reduction in the serum levels of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). nih.gov

Further investigation into the molecular underpinnings of this effect revealed that this compound directly influences the genetic expression of these inflammatory mediators. nih.gov In the liver tissues of LPS-stimulated mice, there was a marked decrease in the messenger RNA (mRNA) levels of TNFα, IL-6, and interleukin-1 beta (IL-1β) following intervention with this compound. nih.gov This demonstrates that the anti-inflammatory activity of this compound occurs at the transcriptional level, by suppressing the gene expression of these pivotal pro-inflammatory cytokines. nih.govnih.gov Other research has also confirmed that soyasaponins can inhibit the production of inflammatory cytokines like TNFα and IL-1β. nih.govnih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-Treated Mice

| Cytokine | Effect on Serum Level | Effect on mRNA Expression (Liver) |

|---|---|---|

| TNFα | Significantly Reduced | Significantly Reduced |

| IL-6 | Significantly Reduced | Significantly Reduced |

| IL-1β | Not Reported | Significantly Reduced |

Modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Transcriptional Activity

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and inflammation. Research indicates that soyasaponins can modulate its activity. Specifically, studies involving soyasaponins Aa and Ab have demonstrated a suppressive effect on the transcriptional activity of PPARγ. nih.gov In human embryonic kidney cells (HEK 293T), these soyasaponins were shown to inhibit PPARγ's transcriptional functions. nih.gov

Furthermore, in 3T3-L1 adipocytes, treatment with soyasaponins Aa and Ab led to the suppression of PPARγ expression at both the mRNA and protein levels. nih.gov This downregulation of PPARγ is a key mechanism through which these compounds inhibit adipocyte differentiation. nih.gov By suppressing this master transcriptional regulator, soyasaponins effectively block the expression of various genes necessary for fat cell development. nih.gov

Oxidative Stress Pathway Interactions

Reduction of Reactive Oxygen Species (ROS) Generation

This compound demonstrates significant antioxidant properties by directly targeting the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. In studies on macrophages stimulated with lipopolysaccharide (LPS), a potent inducer of oxidative stress, this compound prevented the elevation of intracellular ROS levels in a dose-dependent manner. nih.gov

The efficacy of this compound in this regard was found to be comparable to that of N-acetyl-L-cysteine (NAC), a well-established antioxidant. nih.govplos.org Co-treatment of cells with both NAC and this compound did not produce a further reduction in ROS levels beyond what was achieved by either compound alone, indicating that this compound suppresses ROS generation as effectively as this standard antioxidant. nih.gov Treatment with this compound alone, without an inflammatory stimulus, did not alter basal ROS production. nih.gov

Enhancement of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase - SOD)

In addition to directly reducing ROS levels, this compound bolsters the cell's endogenous antioxidant defense systems. A key component of this system is the enzyme Superoxide Dismutase (SOD), which catalyzes the dismutation of the superoxide radical into less harmful molecules. scienceopen.com In macrophages where LPS stimulation markedly reduced SOD activity, treatment with this compound reversed this suppressive effect. nih.govnih.govplos.org This enhancement of SOD activity occurred in a dose-dependent manner, highlighting a direct relationship between the concentration of this compound and the potentiation of this crucial antioxidant enzyme. plos.orgresearchgate.net By increasing the activity of SOD, this compound helps to mitigate oxidative stress and protect cellular components from damage. nih.govscienceopen.com

Table 2: Antioxidant Effects of this compound in LPS-Stimulated Macrophages

| Parameter | Effect of LPS Stimulation | Effect of this compound Treatment |

|---|---|---|

| Intracellular ROS Level | Elevated | Reduced (Dose-dependently) |

| SOD Activity | Reduced | Increased / Restored (Dose-dependently) |

| GSH/GSSG Ratio | Reduced | Increased / Restored (Dose-dependently) |

Impact on Glutathione Redox Status (GSH/GSSG ratio)

The glutathione redox couple, represented by the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), is a primary indicator of cellular redox health. frontiersin.orgmdpi.com A high GSH/GSSG ratio is critical for maintaining an antioxidant environment. mdpi.com Inflammatory stimuli like LPS can disrupt this balance, leading to a decrease in the GSH/GSSG ratio and a state of oxidative stress. plos.orgresearchgate.net

Research has shown that this compound can effectively counteract this effect. In LPS-stimulated macrophages, treatment with this compound reversed the LPS-induced reduction of the GSH/GSSG ratio. nih.govnih.govplos.org This restoration was dose-dependent, indicating that this compound actively promotes the cellular anti-oxidation system by maintaining a healthy glutathione redox status. plos.orgresearchgate.net

Nrf2 Pathway Activation and Phase II Antioxidant Enzyme Induction (e.g., HO-1, NQO1)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. uni.lumdpi.com Activation of Nrf2 leads to the transcription of a suite of protective genes, including those for phase II antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). mdpi.comnih.gov Studies on Soyasaponin Ab, a closely related compound, have elucidated this mechanism. Soyasaponin Ab was found to stimulate the expression of these phase II detoxifying enzymes by activating the Nrf2 signaling pathway in HepG2 cells. uni.luresearchgate.net

The activation mechanism involves promoting the translocation of Nrf2 from the cytoplasm into the nucleus. uni.luresearchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, thereby upregulating the expression of antioxidant enzymes, including HO-1 and NQO1. uni.lumdpi.comresearchgate.net This induction of phase II enzymes represents a critical mechanism by which soyasaponins exert their protective effects against oxidative stress. uni.lu

Cellular Membrane Interactions and Dynamics

This compound, a triterpenoid (B12794562) saponin (B1150181) found in soybeans, exerts significant influence on the structure and function of cellular membranes. Its amphiphilic nature, comprising a lipophilic sapogenin core and hydrophilic sugar chains, facilitates its interaction with the lipid bilayer, leading to a cascade of biophysical and cellular effects. The primary mechanism underlying these interactions involves the modulation of membrane components, particularly cholesterol, which in turn affects membrane dynamics, integrity, and the function of specialized microdomains known as lipid rafts.

Interaction with Membrane Lipids

The interaction of this compound with cellular membranes is critically dependent on the membrane's lipid composition, with cholesterol being a key target. Saponins (B1172615), as a class of compounds, are well-known for their ability to form complexes with membrane sterols. mdpi.commdpi.comresearchgate.net This interaction is driven by the planar steroid nucleus of the saponin, which associates with the planar rings of cholesterol. osu.edu This sequestration of cholesterol disrupts the normal packing of the lipid bilayer, leading to significant alterations in membrane properties. mdpi.commdpi.com

Research using model membranes, such as Langmuir monolayers, has provided detailed insights into these interactions. Studies have shown marked interactions between soyasaponins and pure cholesterol monolayers. nih.gov However, the structure of the saponin plays a crucial role. For instance, the bidesmosidic nature of this compound, with its two sugar chains, appears to impair its access and intercalation into mixed monolayers composed of dipalmitoylphosphatidylcholine (DPPC) and cholesterol. nih.gov This is in contrast to monodesmosidic soyasaponins which can more readily insert into such model membranes. nih.gov Furthermore, no significant interaction is typically observed between soyasaponins and pure phospholipid (DPPC) monolayers, highlighting the specificity for cholesterol. nih.gov

The complexation with cholesterol can lead to several downstream effects, including the formation of pores or defects in the membrane, an increase in membrane permeability, and the induction of membrane curvature stress. mdpi.comnih.govnih.gov

Modulation of Lipid Rafts

A crucial aspect of this compound's action at the cellular membrane is its ability to modulate lipid rafts. These are highly organized, cholesterol- and sphingolipid-rich microdomains that serve as platforms for cell signaling molecules. nih.govfao.org By interacting with cholesterol, this compound can alter the integrity and function of these rafts.

Detailed studies in palmitate-stimulated inflammatory macrophages have demonstrated that this compound inhibits the recruitment of Toll-like receptor 4 (TLR4) and its downstream signaling adaptors, MyD88 and TRIF, into lipid rafts. nih.govfao.org This inhibitory action is not due to a change in the protein expression of these signaling components, but rather a direct consequence of disrupting the lipid raft environment. nih.gov this compound achieves this by maintaining cholesterol homeostasis, modifying the formation, clustering, and size of the lipid rafts and decreasing the cholesterol content within them. fao.org When cholesterol levels were experimentally restored, the inhibitory effect of this compound on TLR4 signaling was abrogated, confirming the central role of cholesterol modulation in this mechanism. fao.org

Effects on Membrane Permeability and Dynamics

The interaction between this compound and membrane cholesterol directly impacts the physical properties of the cell membrane, notably its permeability. Saponins are known to increase membrane permeability, a phenomenon attributed to the formation of saponin-cholesterol complexes that disrupt the ordered lipid environment. mdpi.comnih.gov This can lead to the formation of pores or channels, allowing for the leakage of intracellular contents. mdpi.comnih.gov

Comparative studies using liposome models have quantified this effect. For example, calcein leakage assays are used to measure the extent of membrane permeabilization. In one study comparing different saponins, soyasaponin showed a lower membrane affinity and leakage activity compared to other saponins like digitonin and OSW-1, indicating that the specific structure of the saponin dictates the potency of its membrane-disrupting effects. nih.gov The process of permeabilization involves the arrival of saponin molecules at the membrane, the formation of pores, and the subsequent flux of molecules across the membrane. nih.govnih.gov Studies suggest that for saponins in general, the diffusion of the molecules to the membrane is the limiting factor, and the pores, once formed, can be relatively static over a period of an hour. nih.govnih.gov

The following tables summarize key research findings on the interaction of soyasaponins with cellular membranes.

Table 1: Research Findings on this compound and Membrane Interactions

| Area of Study | Model System | Key Findings | Reference |

|---|---|---|---|

| Lipid Raft Modulation | Murine Macrophage RAW264.7 cells | This compound inhibits the recruitment of TLR4, MyD88, and TRIF into lipid rafts by decreasing cholesterol content in the rafts. | nih.govfao.org |

| Membrane Interaction | Langmuir Monolayers (Cholesterol, DPPC) | Soyasaponins show marked interaction with pure cholesterol monolayers but not with pure DPPC monolayers. The second sugar chain of this compound impairs its access to mixed DPPC/cholesterol monolayers. | nih.gov |

| Membrane Permeability | Cultured Cells | Soyasaponins were reported to modify the cell membrane, potentially increasing its permeability. | nih.gov |

| Cholesterol Homeostasis | Inflammatory Raw264.7 Macrophage Cell Line | this compound inhibits the mature sterol regulatory element-binding protein 2 and increases ATP-binding cassette transporter A1, thereby maintaining cholesterol homeostasis. | fao.org |

Table 2: Comparative Membrane Activity of Soyasaponin

| Saponin | Model System | Apparent Binding Affinity (Kapp) (μM-1) | Bound Saponin-Lipid Ratio for 50% Calcein Leakage (r50) | Reference |

|---|---|---|---|---|

| Soyasaponin | POPC-Cholesterol Bilayers | 0.017 | 1.66 | nih.gov |

| OSW-1 | POPC-Cholesterol Bilayers | 0.31 | 0.78 | nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| ATP-binding cassette transporter A1 |

| Calcein |

| Cholesterol |

| Digitonin |

| Dipalmitoylphosphatidylcholine (DPPC) |

| MyD88 (Myeloid differentiation primary response 88) |

| OSW-1 |

| Palmitate |

| This compound |

| Sphingolipid |

| Sterol regulatory element-binding protein 2 |

| Toll-like receptor 4 (TLR4) |

Structure Activity Relationship Sar Studies of Soyasaponin A1

Influence of Glycosidic Moiety on Molecular Activity

The sugar chains attached to the soyasapogenol A core are critical determinants of soyasaponin A1's biological functions. nih.govcapes.gov.br Soyasaponins are oleanane (B1240867) triterpenoid (B12794562) glycosides, and their complex and diverse structures are a key area of research. nih.gov The nature of these sugar chains, including their quantity, length, composition, and where they are attached to the aglycone, significantly modulates the molecule's activity. nih.govcapes.gov.br

Number, Length, and Composition of Sugar Chains

The number and length of the sugar chains attached to the aglycone have a profound impact on the biological activity of soyasaponins. This compound is classified as a bisdesmosidic saponin (B1150181), meaning it has two sugar chains attached to the aglycone at positions C-3 and C-22. mdpi.comtandfonline.com This characteristic distinguishes it from monodesmosidic saponins (B1172615), which have only one sugar chain. mdpi.comtandfonline.com

Research comparing bisdesmosidic and monodesmosidic soyasaponins has revealed significant differences in their activities. For instance, in studies evaluating adjuvant activity (the ability to enhance an immune response), bisdesmosidic soyasaponins like this compound, which has a long sugar side chain, induced stronger antibody responses compared to soyasaponin A2. nih.govcapes.gov.br This suggests that the presence of two sugar chains, and their length, is advantageous for this particular biological effect. nih.govcapes.gov.br The composition of these sugar chains, which commonly include D-glucose, D-galactose, L-arabinose, D-xylose, L-rhamnose, and D-glucuronic acid, also plays a role in determining the specific interactions and bioactivity of the saponin. scispace.com

Conversely, for other activities, the presence of sugar moieties can be a hindrance. Studies on the growth suppression of colon cancer cells found that the aglycones, soyasapogenol A and B, were the most potent compounds, while the glycosidic soyasaponins, including this compound, were largely inactive. researchgate.netnih.gov This suggests that for certain anticancer effects, the removal of the sugar chains, thereby increasing the molecule's lipophilicity, is crucial for activity. researchgate.netnih.gov This highlights that the "activity" of a soyasaponin is context-dependent, and the structural features that enhance one type of biological effect may diminish another.

Positional Isomerism of Glycosylation

The specific points of attachment of the sugar chains to the aglycone, known as positional isomerism of glycosylation, are crucial for the bioactivity of soyasaponins. This compound is a group A soyasaponin, which is characterized by glycosylation at both the C-3 and C-22 positions of the soyasapogenol A aglycone. nih.govusda.gov This bisdesmosidic nature is a defining feature of group A soyasaponins. mdpi.com

The structure of this compound has been elucidated as 3-O-[β-D-glucopyranosyl(1→2)-β-D-galactopyranosyl(1→2)-β-D-glucuronopyranosyl]-22-O-[β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl]-soyasapogenol A. glycoscience.ru The differential attachment of these sugar chains at the C-3 and C-22 positions directly influences the molecule's three-dimensional shape and its ability to interact with biological targets.

Studies have shown that the position of glycosylation can significantly affect bioactivity. For instance, the sugar moiety linked at the C-3 position is thought to play an important role in the hepatoprotective actions of soyasaponins. researchgate.net While direct comparative studies isolating the effect of positional isomerism for this compound are limited, the broader understanding of saponin SAR suggests that the arrangement of these sugar chains is a key factor in determining its biological function, including its membrane permeability. mdpi.com

Role of the Aglycone Structure (Soyasapogenol A)

The aglycone, or non-sugar, portion of this compound is soyasapogenol A. tandfonline.com This pentacyclic triterpenoid structure forms the backbone of the molecule and is fundamental to its biological activity. mdpi.com While the glycosidic moieties are critical for properties like water solubility and initial interactions with cell membranes, the aglycone itself is often responsible for the core pharmacological effect. researchgate.netnih.gov

Studies have demonstrated that the aglycones, soyasapogenol A and B, are often more bioactive than their glycosylated counterparts. mdpi.com For example, in studies on the suppression of HT-29 colon cancer cells, soyasapogenol A and B showed almost complete suppression of cell growth, whereas this compound was largely inactive. researchgate.netnih.gov This suggests that the presence of the sugar chains can mask the active sites on the aglycone, and their removal through hydrolysis, which can occur via colonic microflora, is necessary to unmask this activity. researchgate.netnih.gov

However, the aglycone alone is not always superior. In studies of adjuvant activity, soyasapogenols A and B did not show the same immune-stimulating effects as the glycosylated soyasaponins. nih.govcapes.gov.br This indicates that for certain activities, the complete saponin structure, with both the aglycone and the sugar chains, is required for optimal function. The aglycone provides the lipophilic core, while the sugar chains provide the hydrophilic component, and this amphipathic nature is crucial for some biological interactions. nih.govcapes.gov.br

Impact of Lipophilicity and Hydrophilicity (HLB Value) on Mechanistic Interactions

The balance between the water-loving (hydrophilic) and fat-loving (lipophilic) properties of a molecule, often quantified by the Hydrophile-Lipophile Balance (HLB) value, is a critical factor in the mechanistic interactions of this compound. nih.govcapes.gov.br Saponins are amphiphilic molecules, possessing both polar, water-soluble sugar moieties and a nonpolar, water-insoluble triterpenoid ring structure. mdpi.comresearchgate.net This dual nature allows them to interact with both aqueous and lipid environments, such as cell membranes.

The HLB scale ranges from approximately 1 to 20, with lower values indicating greater lipophilicity and higher values indicating greater hydrophilicity. mdpi.com A direct correlation between the HLB value and the adjuvant activity of soyasaponins has been demonstrated. nih.govcapes.gov.br this compound has a high HLB value of 26.9, and it induced stronger antibody responses than soyasaponin A2, which has a lower HLB of 21.4. nih.govcapes.gov.br Generally, for both bisdesmosidic and monodesmosidic soyasaponins, adjuvant activity was found to increase with a higher HLB value. nih.govcapes.gov.br This suggests that a greater degree of hydrophilicity, conferred by the sugar chains, is beneficial for this particular immune-stimulating function. nih.govcapes.gov.br

Effects of Specific Substituents (e.g., Acetyl Groups, DDMP Conjugation)

Specific chemical modifications to the soyasaponin structure, such as the addition of acetyl groups or conjugation with 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), can significantly alter the bioactivity of these compounds. mdpi.com

This compound is the acetylated form of soyasaponin A2. tandfonline.com The presence of these acetyl groups can influence the molecule's properties. For instance, acetylated group A soyasaponins are often associated with the bitter and astringent taste of soy products. ocl-journal.org From a bioactivity perspective, the presence or absence of acetyl groups can modulate the polarity and, consequently, the biological interactions of the saponin. mdpi.com While some studies have looked at acetylated and deacetylated fractions of group A soyasaponins, specific data detailing the direct impact of the acetyl group on this compound's activity is still an area of ongoing research. researchgate.netnih.gov It is known that alkaline treatment can be used to remove these acetyl groups, converting acetylated group A soyasaponins to their non-acetylated forms. mdpi.com

DDMP conjugation is a characteristic of group B soyasaponins and is not present in this compound. nih.govtandfonline.com However, understanding its impact provides valuable context for soyasaponin SAR. The DDMP moiety is readily cleaved under alkaline or thermal conditions. nih.govmdpi.com Studies comparing DDMP-rich extracts with those containing non-DDMP soyasaponins have shown differences in bioactivity, such as in the inhibition of Hep-G2 cell proliferation. nih.gov This highlights the general principle that even seemingly small chemical modifications can have a significant impact on the biological profile of a soyasaponin.

Conformational Analysis and its Correlation with Molecular Targets

For instance, the adjuvant activity of soyasaponins is thought to be related to their amphipathic structure, which allows them to form micelles or other aggregates that can interact with immune cells and enhance antigen presentation. nih.govcapes.gov.br The specific conformation of this compound, with its two long sugar chains, likely facilitates these interactions.